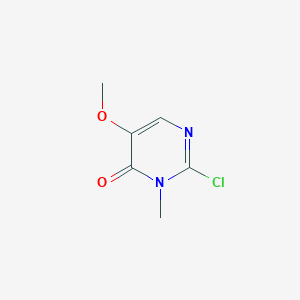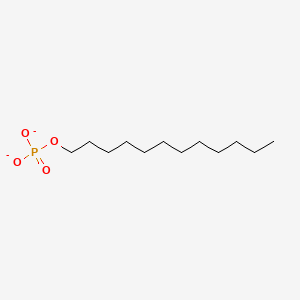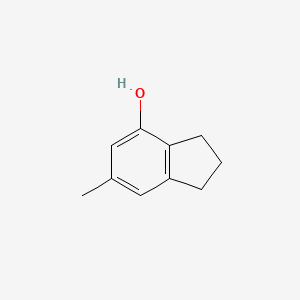
Levothyroxine sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levothyroxine sodium, also known as this compound, is the sodium salt form of the synthetic thyroid hormone thyroxine (T4). It is primarily used to treat hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. This compound is also used in the management of thyroid cancer and goiter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of sodium thyroxine involves several steps. One common method starts with the iodination of tyrosine to produce diiodotyrosine. This intermediate is then coupled to form thyroxine. The final step involves converting thyroxine to its sodium salt form, sodium thyroxine .
Industrial Production Methods: Industrial production of sodium thyroxine typically involves chemical synthesis starting from tyrosine. The process includes iodination, coupling, and conversion to the sodium salt. The produced hormone is often incorporated into drugs as its sodium salt, levothyroxine sodium .
Analyse Des Réactions Chimiques
Types of Reactions: Levothyroxine sodium undergoes various chemical reactions, including:
Oxidation: Involves the conversion of thyroxine to its active form, triiodothyronine (T3).
Reduction: Can occur under specific conditions, although less common.
Substitution: Involves the replacement of iodine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Typically involves deiodinase enzymes in biological systems.
Substitution: Can involve various halogenating agents under controlled conditions.
Major Products Formed:
Triiodothyronine (T3): The active form of the hormone.
Diiodothyronine: A less active form produced through deiodination.
Applications De Recherche Scientifique
Levothyroxine sodium has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying thyroid hormone analogs and their interactions.
Biology: Essential for studying thyroid function and metabolism.
Medicine: Widely used in the treatment of hypothyroidism, thyroid cancer, and goiter. .
Industry: Used in the pharmaceutical industry for the production of thyroid hormone replacement drugs.
Mécanisme D'action
Levothyroxine sodium acts by replacing the deficient thyroid hormone in the body. It is converted to triiodothyronine (T3) in peripheral tissues, which then binds to thyroid hormone receptors in the nucleus. This binding regulates the transcription of various genes involved in metabolism, growth, and development .
Comparaison Avec Des Composés Similaires
Triiodothyronine (T3): The active form of thyroid hormone.
Liothyronine: A synthetic form of triiodothyronine.
Desiccated Thyroid Extract: Contains both T3 and T4 in a natural form
Comparison:
Sodium Thyroxine vs. Triiodothyronine: Levothyroxine sodium (T4) is a prohormone that is converted to the active form, triiodothyronine (T3), in the body.
Sodium Thyroxine vs. Liothyronine: Liothyronine is more potent and acts faster than sodium thyroxine but requires more frequent dosing.
Sodium Thyroxine vs. Desiccated Thyroid Extract: Desiccated thyroid extract contains both T3 and T4, providing a more natural hormone replacement but with less precise dosing compared to synthetic forms.
This compound remains a critical compound in the treatment of thyroid-related disorders and continues to be a focus of extensive research in various scientific fields.
Propriétés
Formule moléculaire |
C15H11I4NNaO4 |
|---|---|
Poids moléculaire |
799.86 g/mol |
InChI |
InChI=1S/C15H11I4NO4.Na/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;/h1-2,4-5,12,21H,3,20H2,(H,22,23);/t12-;/m0./s1 |
Clé InChI |
BRLSOHUOWVCKNI-YDALLXLXSA-N |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
SMILES isomérique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@@H](C(=O)O)N.[Na] |
SMILES canonique |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N.[Na] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1,4,8-Trioxaspiro[4.5]decane-7,9-dione](/img/structure/B8793329.png)

![2-Propanol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B8793346.png)


![5H-Benzo[c][1,6]naphthyridin-6-one](/img/structure/B8793377.png)


